molecular formula C20H16N4O3S B5909940 ethyl 5,6-dimethyl-8-oxo-4-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(20),3(7),5,10,12,14,16,18-octaene-11-carboxylate

ethyl 5,6-dimethyl-8-oxo-4-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(20),3(7),5,10,12,14,16,18-octaene-11-carboxylate

Cat. No.: B5909940
M. Wt: 392.4 g/mol
InChI Key: CPHGSMLWCULANH-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethyl-8-oxo-4-thia-2,9,13,20-tetrazapentacyclo[108002,1003,7014,19]icosa-1(20),3(7),5,10,12,14,16,18-octaene-11-carboxylate is a complex organic compound with a unique structure This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dimethyl-8-oxo-4-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(20),3(7),5,10,12,14,16,18-octaene-11-carboxylate typically involves multi-step organic reactions. The starting materials are often simple organic compounds that undergo a series of transformations, including cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale chemical reactors and precise control of reaction conditions. The use of automated systems for monitoring and adjusting parameters such as temperature and pH can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethyl-8-oxo-4-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(20),3(7),5,10,12,14,16,18-octaene-11-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 5,6-dimethyl-8-oxo-4-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(20),3(7),5,10,12,14,16,18-octaene-11-carboxylate has several scientific research applications

Properties

IUPAC Name

ethyl 5,6-dimethyl-8-oxo-4-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(20),3(7),5,10,12,14,16,18-octaene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-4-27-20(26)14-15-17(22-12-8-6-5-7-11(12)21-15)24-16(14)23-18(25)13-9(2)10(3)28-19(13)24/h5-8H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHGSMLWCULANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C3=C(N2C4=NC5=CC=CC=C5N=C14)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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